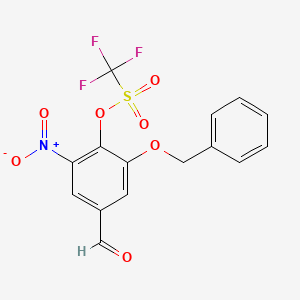

2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate

Description

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 270 nm (π→π* transitions in the aromatic system) and a weaker band at λₘₐₓ = 340 nm (n→π* transitions from nitro and formyl groups).

Mass Spectrometry (MS)

- Molecular ion peak at m/z 405.3 [M]⁺ ,

- Fragments at m/z 259.1 (loss of CF₃SO₃⁻) and m/z 91.0 (benzyl cation).

Crystallographic and X-ray Diffraction Studies

No crystallographic data for this specific compound has been reported. However, related trifluoromethanesulfonate esters, such as 4-nitrophenyl triflate, exhibit monoclinic crystal systems with P2₁/c space groups and unit cell parameters of a = 7.2 Å, b = 12.5 Å, c = 10.8 Å . In such structures, the triflate group adopts a trigonal planar geometry around sulfur, while nitro and benzyloxy groups occupy orthogonal positions relative to the phenyl plane.

Physicochemical Properties (Solubility, Stability, Thermal Behavior)

Solubility

The compound is soluble in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | >50 |

| Dimethylformamide | >100 |

| Tetrahydrofuran | >50 |

| Water | <0.1 |

Stability

Thermal Behavior

- Melting Point : Not experimentally determined (decomposition observed above 200°C).

- Thermogravimetric Analysis (TGA) : Rapid mass loss occurs at 220–240°C , corresponding to decomposition of the nitro and triflate groups.

Properties

IUPAC Name |

(4-formyl-2-nitro-6-phenylmethoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3NO7S/c16-15(17,18)27(23,24)26-14-12(19(21)22)6-11(8-20)7-13(14)25-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDKYZYPVWIYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725341 | |

| Record name | 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312731-70-7 | |

| Record name | 2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(Benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate, with the CAS number 312731-70-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with a benzyloxy group, a formyl group, and a nitro group, alongside a trifluoromethanesulfonate moiety. Its molecular formula is C13H10F3NO5S, and it has a molecular weight of 353.28 g/mol. The presence of electron-withdrawing groups enhances its reactivity, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(benzyloxy)-4-nitrophenol with trifluoromethanesulfonic anhydride under controlled conditions. The reaction yields the desired product with high purity and yield.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects against human cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-468).

A notable study reported that compounds similar to this compound exhibited GI50 values below 10 µM, indicating potent growth inhibition in MDA-MB-468 cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | MDA-MB-468 | <10 |

| Reference Compound | MDA-MB-468 | 5.2 |

| Compound with 4-CN substitution | MDA-MB-468 | 2.94 |

The biological activity is attributed to the compound's ability to interact with specific molecular targets within cancer cells. It is believed to inhibit key signaling pathways involved in cell proliferation and survival. The trifluoromethanesulfonate group may enhance the compound's lipophilicity, facilitating cellular uptake and subsequent biological effects.

Case Studies

- Cytotoxicity Assessment : A study involving various derivatives demonstrated that modifications in substituents significantly influenced cytotoxicity profiles against MCF-7 and MDA-MB-468 cell lines. The introduction of electron-withdrawing groups led to enhanced potency .

- VEGFR-2 Inhibition : Although not directly related to the primary compound, related studies on similar structures indicated potential VEGFR-2 inhibition, suggesting that compounds with similar frameworks could exhibit antiangiogenic properties .

Scientific Research Applications

Synthetic Applications

The primary applications of 2-(benzyloxy)-4-formyl-6-nitrophenyl trifluoromethanesulfonate lie in its use as a synthetic intermediate. Its triflate group is particularly reactive, facilitating nucleophilic substitution reactions.

Key Reactions Involving the Compound:

- Nucleophilic Substitution : The triflate group allows for the introduction of various nucleophiles, leading to the formation of diverse derivatives.

- Formation of Phosphonate Derivatives : The compound has been used in the synthesis of phosphonate derivatives, which are important in medicinal chemistry as they can serve as enzyme inhibitors or prodrugs .

- Aldol Condensation : It can participate in aldol reactions, which are crucial for building complex molecules with multiple functional groups.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, compounds like this compound are explored for their potential as bioactive molecules. Research indicates that modifications on the nitrophenyl ring can lead to compounds with significant biological activity, including:

- Antiviral Activity : Some derivatives have shown promise as inhibitors against HIV-1 protease, enhancing their potential in antiviral drug development .

- Selective Estrogen Receptor Modulation : The compound's structural features allow it to interact with estrogen receptors, which is vital in developing therapies for hormone-related conditions .

Case Studies and Research Findings

- HIV Protease Inhibitors : A study demonstrated that modifications of the compound could lead to enhanced activity against resistant HIV strains, highlighting its potential in developing next-generation antiviral therapies .

- Synthetic Methodologies : Research has shown that using this compound in domino reactions can yield complex structures efficiently, showcasing its utility in synthetic organic chemistry .

- Chiral Synthons : The compound has been investigated as a chiral synthon for synthesizing C-glycopyranosyl aldehydes, which are important intermediates in carbohydrate chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best contextualized through comparison with analogs. Below is a detailed analysis of key derivatives from the literature (Table 1) and their distinguishing features:

Table 1: Structural and Functional Comparison of Selected Triflate Derivatives

†Reported as [M+H]⁺ in HRMS.

Key Differentiators:

Functional Group Diversity :

- The target compound uniquely combines a formyl (electron-withdrawing) and nitro (strongly electron-withdrawing) group, enhancing its electrophilicity compared to analogs like Compound 12 (methoxy, electron-donating) or Compound 17 (alkyl/aryl groups). This makes the target more reactive toward nucleophiles or reducing agents .

- Compound 16 lacks a benzyloxy group but retains a triflate, emphasizing the role of substituent positioning in directing reactivity.

Synthetic Utility :

- The triflate group in all compounds facilitates cross-coupling (e.g., Suzuki, Heck), but the target’s formyl group offers a handle for post-functionalization (e.g., imine formation or reduction to alcohols), which is absent in Compounds 12–17 .

- Compound 12 and 16 were synthesized via palladium-catalyzed methods, suggesting shared pathways with the target compound, though the latter’s nitro group may necessitate modified reaction conditions to avoid reduction side reactions .

Physicochemical Properties :

- Melting points for analogs range from 98–114°C, correlating with molecular symmetry and intermolecular interactions. The target’s nitro and formyl groups may lower its melting point due to reduced crystallinity compared to purely aryl-substituted triflates like Compound 17 .

Preparation Methods

Detailed Preparation Methodology

Based on literature precedents for similar aromatic triflates and functionalized phenyl triflates, the following detailed procedure can be outlined:

| Step | Reagents and Conditions | Purpose/Outcome |

|---|---|---|

| 1. Benzylation | Phenol derivative + benzyl bromide + K2CO3, DMF, 50-80°C, 12-24 h | Formation of 2-(benzyloxy) substituent |

| 2. Formylation | Directed ortho-metalation using n-BuLi, THF, -78°C; quench with DMF, then acidic work-up | Introduction of formyl group at 4-position |

| 3. Nitration | HNO3/H2SO4 mixture, 0-5°C, short reaction time | Selective nitration at 6-position |

| 4. Triflation | Triflic anhydride + pyridine, CH2Cl2, 0°C to RT, 2-4 h | Formation of triflate group at phenolic oxygen |

Research Findings and Optimization

Solvent Choice: Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are preferred for benzylation and metalation steps due to their ability to solubilize reagents and stabilize intermediates. Dichloromethane is preferred for triflation due to its inertness and ease of removal.

Temperature Control: Low temperatures during formylation and triflation are critical to avoid side reactions such as over-metalation or decomposition of triflic anhydride.

Base Selection: Potassium carbonate is mild and effective for benzylation, while strong bases like n-butyllithium are necessary for directed ortho-metalation. Pyridine or triethylamine serve as bases and nucleophilic catalysts during triflation.

Yields and Purity: Typical yields for each step range from 60% to 85%, with the overall yield depending on the efficiency of each transformation and purity of intermediates. Purification is often achieved by column chromatography or recrystallization.

Representative Experimental Data Table

| Step | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Benzylation | 12-24 | 50-80 | 75-85 | Mild base, DMF solvent |

| Formylation | 1-2 | -78 to 0 | 65-75 | Directed ortho-metalation |

| Nitration | 0.5-1 | 0-5 | 60-70 | Controlled conditions to avoid dinitration |

| Triflation | 2-4 | 0-25 | 70-80 | Use of pyridine as base |

Q & A

Q. What is the functional role of the trifluoromethanesulfonate group in this compound’s reactivity?

The trifluoromethanesulfonate (triflate) group is a highly reactive leaving group, enabling nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. Its electron-withdrawing nature activates the aromatic ring for electrophilic substitution, while its stability under acidic/basic conditions makes it ideal for multi-step syntheses. Researchers should confirm substitution sites via X-ray crystallography (e.g., SHELX for structural refinement ) or NMR analysis to track reaction progress.

Q. How does the benzyloxy group influence stability and reactivity under varying conditions?

The benzyloxy group acts as a protective moiety for phenolic hydroxyl groups, preventing unwanted oxidation or side reactions. However, it is labile under hydrogenolytic conditions (e.g., H₂/Pd-C), enabling selective deprotection. Stability studies under acidic/basic conditions require HPLC or LC-MS monitoring (see SPE protocols in ), with attention to competing hydrolysis of the triflate group.

Q. What are common synthetic applications of this compound in organic chemistry?

This compound serves as a versatile intermediate for synthesizing:

- Heterocycles : The formyl group facilitates cyclocondensation with amines or hydrazines.

- Biaryl systems : The triflate group enables Suzuki-Miyaura couplings (Pd-catalyzed) to introduce aryl/heteroaryl groups. Experimental design should optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃), referencing methodologies in benzyl ether synthesis (e.g., ).

Advanced Research Questions

Q. How can researchers resolve contradictory data in cross-coupling reaction yields?

Discrepancies may arise from competing side reactions (e.g., triflate hydrolysis or nitro-group reduction). Methodological approaches include:

Q. What strategies enhance regioselective functionalization of the aromatic ring?

The nitro and formyl groups direct electrophilic substitution to specific positions. For regioselective modifications:

- Ortho/para activation : Utilize the nitro group’s meta-directing effect and the formyl group’s para-directing nature.

- Protecting group interplay : Temporarily block the formyl group (e.g., acetal formation) to redirect reactivity. Confirm regiochemistry via NOESY NMR or X-ray diffraction (SHELXL refinement ).

Q. How can instability issues during storage or reactions be mitigated?

The compound’s sensitivity to moisture and light necessitates:

- Storage : Anhydrous conditions (-20°C, desiccated) and amber vials.

- Reaction setup : Use Schlenk techniques for air/moisture-sensitive steps.

- Stabilizers : Add radical inhibitors (e.g., BHT) during long-term storage.

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.